molecular formula C12H14F3NO B1309742 4-[2-(Trifluoromethyl)phenoxy]piperidine CAS No. 824390-04-7

4-[2-(Trifluoromethyl)phenoxy]piperidine

Cat. No.: B1309742
CAS No.: 824390-04-7
M. Wt: 245.24 g/mol
InChI Key: MBZJEIRMMYDAFD-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenoxy]piperidine is an organic compound with the molecular formula C12H14F3NO. It features a piperidine ring substituted with a 2-(trifluoromethyl)phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoromethyl)phenoxy]piperidine typically involves the reaction of 2-(trifluoromethyl)phenol with piperidine under specific conditions. One common method includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenoxy]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

4-[2-(Trifluoromethyl)phenoxy]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenoxy]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It may act on various enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Trifluoromethyl)phenoxy]pyridine
  • 4-[2-(Trifluoromethyl)phenoxy]aniline
  • 4-[2-(Trifluoromethyl)phenoxy]benzene

Uniqueness

4-[2-(Trifluoromethyl)phenoxy]piperidine is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-2-4-11(10)17-9-5-7-16-8-6-9/h1-4,9,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZJEIRMMYDAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407571
Record name 4-[2-(trifluoromethyl)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824390-04-7
Record name 4-[2-(trifluoromethyl)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(2-trifluoromethylphenoxy)piperidine-1-carboxylic acid tert-butyl ester (1.413 g, 4.000 mmol) in dichloromethane (40.0 mL) was added trifluoroacetic acid (6.0 mL, 80.00 mmol). The resulting mixture was stirred at ambient temperature for 24 hours and then quenched with a saturated aqueous solution of Na2CO3 (10.0 mL). The organic phase was washed with water (20.0 mL), brine (20.0 mL), dried over MgSO4 and then concentrated in vacuo. The obtained crude product was used without further purification.
Quantity
1.413 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (26.3 mL, 342 mmol) was added to a solution of tert-butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate (29.5 g, 85 mmol) in CH2Cl2 (171 mL). The mixture was stirred at room temperature for 16 h. The solvent was removed by evaporation. The residue was diluted with EtOAc (200 mL), washed with 2 N NaOH (3×100 mL), brine, dried over Na2SO4, and evaporated to give the title compound as an oil.
Quantity
26.3 mL
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
171 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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